molecular formula C20H26N4O B11022760 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11022760
M. Wt: 338.4 g/mol
InChI Key: VOCOHGWQYOVIIX-UHFFFAOYSA-N
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Description

2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a piperazine derivative with a cycloheptapyridazinone precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their unique pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets in the body. It is known to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action is beneficial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically low . Additionally, the compound has shown potential in modulating other neurotransmitter systems, contributing to its anxiolytic and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one apart is its unique structure that allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry. Its ability to inhibit acetylcholinesterase selectively, along with its potential anticancer properties, highlights its therapeutic promise .

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C20H26N4O/c25-20-15-17-7-3-1-6-10-19(17)21-24(20)16-22-11-13-23(14-12-22)18-8-4-2-5-9-18/h2,4-5,8-9,15H,1,3,6-7,10-14,16H2

InChI Key

VOCOHGWQYOVIIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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